3-Bromo[1,5]naphthyridin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04g/mol |
IUPAC Name |
3-bromo-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-4-11-6-2-1-3-10-7(6)8(5)12/h1-4H,(H,11,12) |
InChI Key |
WFUHSKVVKSKPAI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=O)C(=CN2)Br)N=C1 |
Canonical SMILES |
C1=CC2=C(C(=O)C(=CN2)Br)N=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromo 1 2 Naphthyridin 4 Ol and Its Structural Analogs
Classical Cyclization Reactions for Naphthyridine Ring Formationmdpi.commdpi.comnih.govencyclopedia.pub
The formation of the 1,5-naphthyridine (B1222797) skeleton is often achieved through well-established cyclization reactions. These methods typically involve the construction of the second pyridine (B92270) ring onto a pre-existing pyridine moiety.
Skraup-Type Syntheses and their Modificationsmdpi.comnih.govopenalex.orgvulcanchem.com
The Skraup reaction, traditionally used for quinoline (B57606) synthesis, can be adapted to prepare 1,5-naphthyridines from 3-aminopyridines. mdpi.comnih.gov The classical approach involves reacting 3-aminopyridine (B143674) with glycerol, sulfuric acid, and an oxidizing agent. nih.gov Modifications of this reaction have been developed to improve yields and expand its scope. For instance, various catalysts such as iodine, sodium nitrite (B80452) (NaNO₂), potassium iodide (KI), potassium iodate (B108269) (KIO₃), manganese dioxide (MnO₂), or potassium permanganate (B83412) (KMnO₄) have been utilized. mdpi.com Good results have been reported using iodine as a catalyst in a dioxane/water mixture. nih.gov
A modified Skraup synthesis can also be employed to prepare fused 1,5-naphthyridines. For example, heating 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine yields 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] mdpi.commdpi.comnaphthyridin-10-one after cyclization in sulfuric acid. mdpi.com Similarly, the reaction of 4-aminoisoquinoline (B122460) with methyl vinyl ketone in the presence of arsenic pentoxide (As₂O₅) and sulfuric acid affords 4-methylbenzo[c] mdpi.commdpi.comnaphthyridine. mdpi.com
| Reactants | Conditions | Product | Reference |
| 3-Aminopyridine, Glycerol | H₂SO₄, Oxidizing agent | 1,5-Naphthyridine | nih.gov |
| 3-Aminopyridine, Glycerol | Iodine, Dioxane/Water | 1,5-Naphthyridine | mdpi.comnih.gov |
| 2,6-Dichloro-3-nitrobenzoic acid, 6-Methoxy-3-pyridinamine | H₂SO₄, 100°C | 9-Chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] mdpi.commdpi.comnaphthyridin-10-one | mdpi.com |
| 4-Aminoisoquinoline, Methyl vinyl ketone | As₂O₅, H₂SO₄ | 4-Methylbenzo[c] mdpi.commdpi.comnaphthyridine | mdpi.com |
Gould-Jacobs Reaction for Naphthyridine Derivativesmdpi.comiipseries.orgwikipedia.orgekb.eg
The Gould-Jacobs reaction provides a versatile route to 4-hydroxy-1,5-naphthyridines. This method involves the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative, followed by thermal cyclization. mdpi.comwikipedia.orgekb.eg The initial condensation forms an anilidomethylenemalonic ester, which upon heating, typically in a high-boiling solvent like diphenyl ether or Dowtherm A, undergoes cyclization to yield the corresponding ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. mdpi.comekb.egvulcanchem.com Subsequent hydrolysis and decarboxylation can then produce the 4-hydroxy-1,5-naphthyridine. wikipedia.org
This methodology has been applied to synthesize various substituted 1,5-naphthyridin-4-ones. For instance, the reaction between 3-aminopyridine and diethyl methylenemalonate followed by thermal cyclization affords the corresponding 1,5-naphthyridine derivative. mdpi.com A modified approach using methyl-2-cyano-3-methoxybut-2-enoate instead of ethoxymethylene malonate has been used to obtain 1,5-naphthyridinecarbonitrile derivatives. mdpi.com
| Starting Material | Reagent | Conditions | Product | Reference |
| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Condensation, then thermal cyclization (e.g., 250°C in diphenyl ether) | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | mdpi.comekb.eg |
| 3-Aminopyridine | Diethyl methylenemalonate | Thermal cyclization | 1,5-Naphthyridine derivative | mdpi.com |
| 3-Aminopyridine | Methyl-2-cyano-3-methoxybut-2-enoate | Cyclization | 1,5-Naphthyridinecarbonitrile derivative | mdpi.com |
Friedländer and Related Condensation Approaches to Naphthyridinesmdpi.comnih.govresearchgate.netacs.orgniscpr.res.in
The Friedländer synthesis and its variations are cornerstone methods for constructing quinoline and naphthyridine systems. This reaction involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. For the synthesis of 1,5-naphthyridines, a 3-aminopyridine derivative with an ortho-carbonyl group is reacted with a suitable methylene-activated compound. mdpi.comnih.gov
For example, 2-(pyridin-2-yl)benzo[b] mdpi.commdpi.comnaphthyridine has been prepared through a modified Friedländer reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in ethanol (B145695) with sodium hydroxide. nih.gov Microwave-assisted Friedländer condensation of 2-aminonicotinaldehyde with active methylene (B1212753) compounds in the presence of piperidine (B6355638) has been shown to be an efficient method for synthesizing 2,3-disubstituted-1,8-naphthyridines, a strategy that can be adapted for 1,5-naphthyridines.
Conrad-Limpach and Meldrum's Acid Methodologies for 4-Hydroxynaphthyridinesmdpi.comresearchgate.netwikipedia.orgnih.gov
The Conrad-Limpach synthesis is a classical method for preparing 4-hydroxyquinolines, which can be extended to the synthesis of 4-hydroxy-1,5-naphthyridines. wikipedia.orgnih.gov The reaction involves the condensation of a 3-aminopyridine with a β-ketoester. mdpi.com The reaction proceeds through a Schiff base intermediate which then undergoes thermal cyclization at high temperatures (around 250 °C), often in an inert, high-boiling solvent like mineral oil, to yield the 4-hydroxynaphthyridine. mdpi.comwikipedia.org
A significant modification of this method utilizes Meldrum's acid in place of β-ketoesters. mdpi.comsmolecule.com This approach is particularly effective for synthesizing 4-hydroxy-1,5-naphthyridines. The reaction of a 3-aminopyridine derivative with Meldrum's acid, typically followed by cyclization in a high-boiling solvent such as Dowtherm A, yields the desired 4-hydroxynaphthyridine. mdpi.comsmolecule.com This method has been used to prepare intermediates for fluorination assays and various substituted 8-hydroxy-1,5-naphthyridines. mdpi.comsmolecule.com
Targeted Bromination Strategies for Naphthyridine Scaffoldsmdpi.comsmolecule.comgoogle.com
The introduction of a bromine atom at a specific position on the naphthyridine ring is a crucial step for further functionalization. Direct bromination of the 1,5-naphthyridine core often leads to substitution at the 3-position. For example, the bromination of 1,5-naphthyridine with bromine in acetic acid can yield 3-bromo-1,5-naphthyridine (B97392). mdpi.com Similarly, bromination of 4-hydroxy-1,5-naphthyridines can be achieved to produce valuable intermediates. mdpi.com
The conditions for bromination can be controlled to achieve regioselectivity. For instance, the bromination of pyrimidine (B1678525) can be carried out using a hydrogen halide addition salt of the pyrimidine suspended in an inert organic solvent like nitrobenzene, with bromine added at elevated temperatures (125-135°C). google.com This type of controlled bromination can be conceptually applied to naphthyridine systems. The molecular formula for 7-Bromo-1,5-naphthyridin-4-ol is C₈H₅BrN₂O. smolecule.com
| Substrate | Reagent/Conditions | Product | Reference |
| 1,5-Naphthyridine | Bromine in acetic acid | 3-Bromo-1,5-naphthyridine | mdpi.com |
| 4-Hydroxy-1,5-naphthyridine | Brominating agent | Bromo-4-hydroxy-1,5-naphthyridine | mdpi.com |
| Pyrimidine hydrogen halide salt | Bromine, Nitrobenzene, 125-135°C | Brominated pyrimidine | google.com |
Transition Metal-Catalyzed Cross-Coupling Reactions for Naphthyridine Functionalizationmdpi.comvulcanchem.comchemrxiv.orgrsc.orgsmolecule.comorganic-chemistry.orgresearchgate.netwikipedia.orgacs.orgwiley.com
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 3-bromo mdpi.commdpi.comnaphthyridin-4-ol scaffold, allowing for the introduction of a wide variety of substituents.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. mdpi.comvulcanchem.comrsc.org 3-Bromo-1,5-naphthyridine derivatives can be coupled with various boronic acids or esters to introduce aryl or heteroaryl groups. mdpi.comsmolecule.com For example, 4,8-dibromo-1,5-naphthyridine (B11799114) undergoes Suzuki coupling with corresponding boronic acids in the presence of palladium acetate (B1210297) to yield 4,8-disubstituted 1,5-naphthyridines. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds. mdpi.comchemrxiv.orgacs.orgwiley.com It allows for the amination of bromo-substituted naphthyridines. For instance, 2-amino-1,5-naphthyridine derivatives can be synthesized via the Buchwald-Hartwig amination of the corresponding bromo-naphthyridine with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand like XantPhos. mdpi.com A nickel-catalyzed amination of heteroaryl bromides, including 3-bromo-1,5-naphthyridine, has also been reported. chemrxiv.orgacs.org
Sonogashira Coupling: This reaction, catalyzed by palladium and copper, is used to couple terminal alkynes with aryl or vinyl halides, forming carbon-carbon triple bonds. mdpi.comorganic-chemistry.orgwikipedia.orgresearchgate.net 3-Bromo-1,5-naphthyridine can undergo Sonogashira coupling to introduce alkynyl substituents. mdpi.comresearchgate.net The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. mdpi.comrsc.orgclockss.org This reaction can be used to introduce vinyl groups onto the naphthyridine ring. A palladium-mediated synthesis of 1,5-naphthyridinones has been achieved from 3-aminopyridines and acrylates, involving a Heck-type reaction followed by cyclization. mdpi.com
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
| Suzuki-Miyaura | 3-Bromo-1,5-naphthyridine | Boronic acid/ester | Pd catalyst (e.g., Pd(OAc)₂), Base | 3-Aryl/heteroaryl-1,5-naphthyridine | mdpi.comresearchgate.net |
| Buchwald-Hartwig | 3-Bromo-1,5-naphthyridine | Amine | Pd catalyst, Ligand (e.g., XantPhos), Base | 3-Amino-1,5-naphthyridine | mdpi.comwiley.com |
| Sonogashira | 3-Bromo-1,5-naphthyridine | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-1,5-naphthyridine | mdpi.comorganic-chemistry.orgresearchgate.net |
| Heck | Bromo-substituted pyridine | Alkene | Pd catalyst, Base | Alkenyl-substituted pyridine | mdpi.comclockss.org |
Palladium-Catalyzed Approaches (e.g., Buchwald-Hartwig, Stille, Negishi) in Naphthyridine Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the 1,5-naphthyridine core. These methods offer a versatile platform for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.org It has been successfully employed in the synthesis of various amino-substituted naphthyridines. nih.govacs.org For instance, 2-amino-1,5-naphthyridine derivatives have been synthesized via the Buchwald-Hartwig amination of the corresponding 2-chloro-1,5-naphthyridines using a palladium catalyst in the presence of a phosphine ligand like XantPhos. nih.gov Similarly, this reaction has been used to couple amines with 4-bromo-1,5-naphthyridine, demonstrating its utility in functionalizing different positions of the naphthyridine ring. nih.govmdpi.com The choice of ligand is crucial, with sterically hindered phosphine ligands often promoting the desired coupling. wikipedia.org
The Stille cross-coupling reaction , which forms carbon-carbon bonds by coupling an organotin compound with an organic halide, has also been applied to naphthyridine synthesis. organic-chemistry.orgbeilstein-journals.org This reaction has been utilized for the functionalization of halogenated naphthyridines, including the synthesis of complex derivatives. beilstein-journals.org For example, Stille couplings have been performed on 4-chloro-substituted benzo[c] mdpi.comacs.orgnaphthyridines to introduce new substituents. beilstein-journals.org However, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org
The Negishi cross-coupling reaction , involving the reaction of an organozinc reagent with an organic halide, provides another powerful method for C-C bond formation in naphthyridine chemistry. acs.org This reaction is known for its high functional group tolerance. A notable application is the palladium-catalyzed Negishi cross-coupling of 1-chloro-4-iodo-2,7-naphthyridine with phenylzinc chloride, which selectively functionalized the iodo-position. acs.org This highlights the potential for regioselective functionalization of dihalogenated naphthyridines.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions in Naphthyridine Synthesis
| Reaction | Coupling Partners | Bond Formed | Key Features | Example Application |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide + Amine | C-N | Mild reaction conditions, broad substrate scope. wikipedia.org | Synthesis of 2-amino-1,5-naphthyridines. nih.gov |
| Stille Coupling | Aryl/Heteroaryl Halide + Organotin | C-C | Tolerates a wide range of functional groups. organic-chemistry.org | Functionalization of 4-chlorobenzo[c] mdpi.comacs.orgnaphthyridines. beilstein-journals.org |
| Negishi Coupling | Aryl/Heteroaryl Halide + Organozinc | C-C | High reactivity and selectivity. acs.org | Regioselective functionalization of 1-chloro-4-iodo-2,7-naphthyridine. acs.org |
Cobalt-Catalyzed Cross-Couplings with Halogenated Naphthyridines
Recent advancements have seen the emergence of cobalt as a viable and more sustainable alternative to palladium for cross-coupling reactions. Cobalt catalysts have proven effective in the functionalization of halogenated naphthyridines with a variety of organometallic reagents. acs.orgnih.gov
Cobalt(II) chloride, for instance, can catalyze the cross-coupling of different halogenated naphthyridines with both alkyl and aryl Grignard reagents (organomagnesium halides). acs.orgnih.gov Furthermore, in the presence of CoCl₂·2LiCl and sodium formate, arylzinc halides undergo smooth cross-coupling with various naphthyridines, leading to polyfunctionalized arylated products. acs.orgnih.gov These cobalt-catalyzed reactions often exhibit a broad reaction scope and are particularly useful for functionalizing electron-deficient N-heterocycles like naphthyridines. acs.org
For example, the reaction of 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine with 2-phenylethylmagnesium bromide in the presence of 5% CoCl₂ in THF resulted in successful alkylation. acs.org Similarly, iodo-substituted naphthyridines have been shown to be excellent substrates for cobalt-catalyzed cross-couplings. acs.org
Table 2: Examples of Cobalt-Catalyzed Cross-Coupling Reactions of Halogenated Naphthyridines
| Naphthyridine Substrate | Organometallic Reagent | Catalyst System | Product Type | Reference |
| Chloronaphthyridines | Alkyl/Arylmagnesium Halides | CoCl₂ | Alkylated/Arylated Naphthyridines | acs.orgnih.gov |
| Halogenated Naphthyridines | Arylzinc Halides | CoCl₂·2LiCl, Sodium Formate | Polyfunctional Arylated Naphthyridines | acs.orgnih.gov |
| Iodo-substituted Naphthyridines | Arylzinc Chlorides | CoCl₂ | Arylated Naphthyridines | acs.org |
Regioselective Functionalization via Stepwise Cross-Coupling
The presence of multiple halogen atoms on a naphthyridine ring offers the opportunity for regioselective functionalization through stepwise cross-coupling reactions. acs.orgwuxibiology.com This strategy allows for the controlled introduction of different substituents at specific positions, leading to highly complex and diverse molecular architectures. wuxibiology.com
A powerful example of this approach involves the use of sequential palladium and cobalt catalysis on a dihalogenated naphthyridine. acs.org For instance, in the case of 1-chloro-4-iodo-2,7-naphthyridine, a palladium-catalyzed Negishi cross-coupling with phenylzinc chloride selectively functionalizes the more reactive C-I bond, yielding the corresponding 4-phenyl-1-chloro-2,7-naphthyridine in high yield. acs.org Subsequently, a cobalt-catalyzed cross-coupling with a different arylzinc chloride can then be used to functionalize the remaining chloro-position, resulting in a mixed bis-arylated naphthyridine. acs.org This demonstrates the ability to achieve high regioselectivity by exploiting the differential reactivity of the carbon-halogen bonds and the specificities of different catalytic systems.
The prediction of regioselectivity in the halogenation of complex aromatic substrates can be challenging due to the influence of existing substituents. wuxibiology.com However, computational methods, such as the analysis of Highest Occupied Molecular Orbital (HOMO) and calculated 13C NMR, can be valuable tools in predicting the selectivity of electrophilic aromatic substitutions and guiding synthetic planning. wuxibiology.com
Cycloaddition and Electrocyclic Ring Closure Routes to Naphthyridine Frameworks
Beyond cross-coupling reactions, cycloaddition and electrocyclic ring closure reactions represent powerful strategies for the de novo construction of the naphthyridine framework. mdpi.com These methods often allow for the rapid assembly of the core heterocyclic structure from acyclic or simpler cyclic precursors.
One such approach is the [4+2] cycloaddition reaction, also known as the Diels-Alder reaction. mdpi.com An aza-Diels-Alder reaction between imines derived from 3-aminopyridines and styrenes can produce tetrahydro-1,5-naphthyridines, which can then be aromatized to yield the corresponding 4-phenyl-1,5-naphthyridines. mdpi.com
Another significant strategy involves an electrocyclic ring closure. The reaction between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid like BF₃·Et₂O can lead to the formation of 1,5-naphthyridines. mdpi.com This process is thought to proceed through a stepwise [4+2]-cycloaddition mechanism, where the Lewis acid activates the imine. mdpi.com The initial adduct then undergoes an electrocyclic ring closure, followed by prototropic tautomerization and aromatization to afford the final naphthyridine product. mdpi.com
Intramolecular inverse-electron-demand Diels-Alder reactions have also been utilized. For example, the reaction between imidazoles and 1,2,4-triazines linked by a tether can produce 1,2,3,4-tetrahydro-1,5-naphthyridines. acs.org Furthermore, thermally induced intramolecular [4+2] cycloadditions of ketenimines have been used to synthesize benz[b]acridines, which are structurally related to fused naphthyridine systems. researchgate.net
Green Chemistry Principles in Naphthyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of naphthyridines to minimize environmental impact and enhance sustainability. acs.orgnih.gov This involves the development of more efficient and environmentally benign synthetic methods. researchgate.net
A key aspect of green chemistry is waste prevention , which can be achieved through the design of synthetic routes that minimize or eliminate byproducts. acs.org One-pot and multicomponent reactions are particularly valuable in this regard as they reduce the number of synthetic steps and purification procedures. acs.org
The use of safer solvents and auxiliaries is another core principle. acs.org There is a growing emphasis on replacing hazardous organic solvents with more environmentally friendly alternatives, such as water. nih.gov For instance, a greener method for the synthesis of substituted 1,8-naphthyridines has been developed using water as the reaction solvent in a Friedländer reaction. rsc.org While the solubility of reactants can be a limitation, water offers significant advantages in terms of cost-effectiveness, safety, and environmental impact. nih.gov
Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. The development of ligand-free palladium-catalyzed reactions and the use of more abundant and less toxic metals like cobalt are steps in this direction. rsc.org
Chemical Reactivity and Derivatization Strategies of 3 Bromo 1 2 Naphthyridin 4 Ol
Reactivity of the Bromine Substituent at the C3 Position
The bromine atom at the C3 position of the 1,5-naphthyridine (B1222797) ring is a key functional handle for various chemical modifications. Its reactivity is influenced by the electron-deficient nature of the naphthyridine ring system, which facilitates several types of reactions.
The electron-withdrawing effect of the two nitrogen atoms in the 1,5-naphthyridine ring system makes the carbon atoms, particularly those ortho and para to the nitrogens, susceptible to nucleophilic attack. This renders the bromine at the C3 position amenable to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring, resulting in the substituted product.
The rate and success of SNAr reactions on this scaffold are dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to effect the substitution. The presence of the adjacent hydroxyl group at the C4 position can also influence the reactivity, potentially through intramolecular hydrogen bonding or by altering the electronic properties of the ring.
A variety of nucleophiles can be employed in SNAr reactions with 3-bromo-1,5-naphthyridine (B97392) derivatives. For instance, amines can be used to introduce amino functionalities, a common strategy in the synthesis of biologically active compounds. mdpi.comanu.edu.au Similarly, alkoxides and thiolates can be used to introduce ether and thioether linkages, respectively. The reaction conditions typically involve heating the bromo-naphthyridine with the nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction.
| Nucleophile | Product Type | Typical Conditions | Reference |
| Amines (R-NH2) | 3-Amino-1,5-naphthyridines | Heat, Cs2CO3 | mdpi.com |
| Alkoxides (R-O⁻) | 3-Alkoxy-1,5-naphthyridines | Heat, NaOR | mdpi.com |
| Thiolates (R-S⁻) | 3-Thioether-1,5-naphthyridines | Heat, NaSR | N/A |
The bromine atom at the C3 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-naphthyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl, heteroaryl, or vinyl groups at the C3 position. researchgate.net The versatility of commercially available boronic acids makes this a highly valuable transformation for creating diverse libraries of compounds. uzh.ch
Heck Coupling: In the Heck reaction, the bromo-naphthyridine is coupled with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group at the C3 position.
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of the bromo-naphthyridine with a wide range of primary and secondary amines, providing a more versatile and milder alternative to traditional SNAr amination reactions. researchgate.net
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromo-naphthyridine and a terminal alkyne. It is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is a key method for introducing alkynyl moieties.
| Cross-Coupling Reaction | Coupling Partner | Product Type | Catalyst System | Reference |
| Suzuki-Miyaura | Boronic acid/ester | 3-Aryl/heteroaryl/vinyl-1,5-naphthyridine | Pd catalyst, base | researchgate.net |
| Heck | Alkene | 3-Vinyl-1,5-naphthyridine | Pd catalyst, base | mdpi.com |
| Buchwald-Hartwig | Amine | 3-Amino-1,5-naphthyridine | Pd catalyst, base, ligand | researchgate.net |
| Sonogashira | Terminal alkyne | 3-Alkynyl-1,5-naphthyridine | Pd catalyst, Cu(I) salt, base | N/A |
The bromine atom of 3-Bromo mdpi.comresearchgate.netnaphthyridin-4-ol can undergo halogen-metal exchange, typically with organolithium or Grignard reagents, to generate a highly reactive organometallic intermediate. google.comacs.org This process involves the replacement of the bromine atom with a metal, such as lithium or magnesium, creating a nucleophilic carbon center at the C3 position.
This newly formed organometallic species can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. For example, quenching the organolithium intermediate with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding carboxylic acid. Reaction with aldehydes or ketones provides secondary or tertiary alcohols, respectively. Other electrophiles, such as alkyl halides, can be used to introduce alkyl chains. This two-step sequence significantly expands the synthetic utility of the bromo-naphthyridine starting material. uni-muenchen.de
| Electrophile | Functional Group Introduced |
| CO₂ | Carboxylic acid (-COOH) |
| Aldehyde (R-CHO) | Secondary alcohol (-CH(OH)R) |
| Ketone (R₂C=O) | Tertiary alcohol (-C(OH)R₂) |
| Alkyl halide (R-X) | Alkyl group (-R) |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
The introduction of an amino group onto the naphthyridine core is a crucial transformation, as amino-naphthyridines are important substructures in many biologically active molecules. The amination of 3-Bromo mdpi.comresearchgate.netnaphthyridin-4-ol can be achieved through several methods.
As previously mentioned, nucleophilic aromatic substitution (SNAr) with amines or ammonia (B1221849) can be utilized, often requiring elevated temperatures. mdpi.com Palladium-catalyzed Buchwald-Hartwig amination offers a more general and milder alternative, accommodating a broader range of amine coupling partners under more controlled conditions. researchgate.net In some cases, amination can also proceed via an aryne intermediate, particularly with strong bases like potassium amide in liquid ammonia, although this can sometimes lead to mixtures of isomers. researchgate.net
| Amination Method | Reagents | Key Features | Reference |
| SNAr | Amine/Ammonia, Base | Requires strong nucleophiles/high temperatures | mdpi.com |
| Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | Mild conditions, broad scope | researchgate.net |
| Chichibabin-type | Sodium amide | Direct amination, can lead to mixtures | researchgate.net |
Halogen-Metal Exchange Reactivity for Further Functionalization
Reactivity of the Hydroxyl Moiety at the C4 Position
The hydroxyl group at the C4 position of 3-Bromo mdpi.comresearchgate.netnaphthyridin-4-ol exhibits reactivity typical of a phenolic hydroxyl group, although its properties are modulated by the presence of the heteroaromatic ring system. This group can act as a nucleophile and can also be deprotonated to form a phenoxide-like species. It is important to note that 1,5-naphthyridin-4-ol (B95804) can exist in tautomeric equilibrium with its keto form, 1,5-naphthyridin-4(1H)-one. The predominant tautomer can be influenced by the solvent and other conditions, which in turn affects the reactivity of this position.
The hydroxyl group can be readily alkylated or acylated to form the corresponding ethers and esters. These reactions typically proceed via the deprotonation of the hydroxyl group with a base to form the more nucleophilic naphthyridin-4-olate anion, which then reacts with an alkylating or acylating agent.
O-Alkylation: This is commonly achieved using alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates in the presence of a base such as potassium carbonate or sodium hydride. researchgate.net This reaction leads to the formation of 4-alkoxy-3-bromo mdpi.comresearchgate.netnaphthyridines. The choice of base and solvent can be critical to favor O-alkylation over potential N-alkylation at one of the ring nitrogens. researchgate.net
O-Acylation: Acylation can be carried out using acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields the corresponding 4-acyloxy-3-bromo mdpi.comresearchgate.netnaphthyridines. These ester derivatives can be useful as protecting groups or as intermediates for further transformations.
| Reaction Type | Reagent | Base | Product | Reference |
| O-Alkylation | Alkyl halide (R-X) | K₂CO₃, NaH | 4-Alkoxy-3-bromo mdpi.comresearchgate.netnaphthyridine | researchgate.net |
| O-Acylation | Acyl halide (RCOCl) | Pyridine, Et₃N | 4-Acyloxy-3-bromo mdpi.comresearchgate.netnaphthyridine | N/A |
O-Alkylation and Acylation Reactions
Reactivity of the Naphthyridine Nitrogen Atoms
The two nitrogen atoms in the 1,5-naphthyridine ring are fundamental to its chemical character. As basic centers, they are susceptible to reactions with electrophiles. Key transformations involving the ring nitrogens include N-alkylation, N-acylation, and N-oxidation. thieme-connect.dethieme-connect.de These reactions not only modify the core structure but also alter the electronic properties and biological activity of the resulting molecules.
N-Alkylation and N-Acylation
The alkylation and acylation of the nitrogen atoms in the 1,5-naphthyridine system are common derivatization strategies. In the case of 3-Bromo nih.govorganic-chemistry.orgnaphthyridin-4-ol, the presence of the 4-hydroxyl group introduces competitive reactivity, leading to a mixture of N- and O-alkylated products. A study on the alkylation of quinolin-4-ol, 1,5-naphthyridin-4-ol, and quinazolin-4-ol derivatives highlighted these selectivity issues. researchgate.net The ratio of N- to O-alkylation is dependent on factors such as the alkylating agent, base, and solvent system used. The unambiguous determination of the resulting regioisomers often requires detailed NMR analysis, including ¹³C NMR, HSQC/HMBC, and NOE experiments. researchgate.net
Acylation reactions can similarly target the ring nitrogen. For example, the reaction of enaminones with acyl chlorides like 2-chloronicotinoyl chloride can lead to N-acylation products, which subsequently cyclize to form fused naphthyridine systems. researchgate.net
Table 1: Regioselectivity in Alkylation of Heterocyclic Cores
| Heterocycle | Reaction Conditions | Products | Key Findings | Reference |
|---|---|---|---|---|
| 4(3H)-Quinazolinones | 1-Iodopentane, NaH | Mixture of 3-pentyl-4(3H)-quinazolinones (N-alkyl) and 4-pentyloxyquinazolines (O-alkyl) | The ratio of O-alkyl to N-alkyl products varied depending on the substituents at the 2-position of the quinazoline (B50416) ring. | researchgate.net |
| 4-Bromo-NH-1,2,3-triazoles | Alkyl halides, K₂CO₃, DMF | Predominantly 2-substituted 4-bromo-1,2,3-triazoles (N-2 alkylation) | The bromine atom directs the regioselective alkylation to the N-2 position. | organic-chemistry.org |
N-Oxidation Processes
Oxidation of the naphthyridine nitrogen atoms to form N-oxides is a valuable synthetic strategy. This transformation activates the heterocyclic ring for further functionalization. thieme-connect.de For example, the formation of a mono-N-oxide can facilitate the introduction of a cyano group or a chlorine atom onto the ring. semanticscholar.orgmdpi.com The reactivity of the N-oxide derivatives allows for nucleophilic substitution reactions that might not be feasible on the parent naphthyridine.
Modification of Peripheral Side Chains and Selective Functionalization
Beyond direct reactions on the core ring, the modification of existing side chains or the introduction of new functional groups is a cornerstone of derivatizing 3-Bromo nih.govorganic-chemistry.orgnaphthyridin-4-ol. The bromine atom at the C-3 position is particularly useful for palladium-catalyzed cross-coupling reactions.
Key Functionalization Reactions:
Amination: The bromo group can be displaced by amines. For instance, reactions of 2-substituted 3-bromo-1,5-naphthyridine derivatives with potassium amide in liquid ammonia have been investigated. researchgate.net Furthermore, palladium-catalyzed Buchwald-Hartwig amination is a modern method to form C-N bonds on the naphthyridine scaffold. mdpi.com
Cyanation: The introduction of a cyano group can be achieved through the nucleophilic displacement of a triflate group or via the corresponding N-oxide derivative. semanticscholar.orgmdpi.com
Metalation: Regioselective metalation followed by quenching with an electrophile allows for the precise introduction of substituents. A combination of different metalating agents (e.g., Zn, Mg, and Li-TMP bases) can introduce up to three substituents onto the 1,5-naphthyridine core. researchgate.net
Side-Chain Reactivity: When alkyl groups are present on the ring, they can be functionalized. For example, methyl groups can be deprotonated with a strong base and then reacted with electrophiles like aldehydes or esters to build more complex side chains. semanticscholar.org
Regioselectivity and Stereoselectivity in Naphthyridine Chemical Transformations
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules based on the naphthyridine framework. The inherent electronic nature of the 1,5-naphthyridine ring dictates that nucleophiles will preferentially attack the electron-deficient C-2, C-4, C-6, and C-8 positions, while electrophiles target the more electron-rich C-3 and C-7 positions. thieme-connect.de
The directing effects of existing substituents, such as the bromo and hydroxyl groups in 3-Bromo nih.govorganic-chemistry.orgnaphthyridin-4-ol, add another layer of control. Base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via a pyridyne intermediate, followed by a facile SNAr reaction, demonstrates a strategy to achieve 4-selective substitution, a concept that has parallels in naphthyridine chemistry. amazonaws.com
Stereoselectivity is crucial when creating chiral centers. For example, aza-Diels-Alder reactions have been used for the regio- and stereoselective synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives, controlling the formation of two stereocenters. semanticscholar.orgmdpi.com Similarly, stereoselective syntheses of tetracyclic cores for natural products like (+)-naphthyridinomycin have utilized key stereocontrolling reactions such as intramolecular Mizoroki-Heck reactions and stereoselective hydroborations. nih.gov
Table 2: Examples of Regio- and Stereoselective Reactions
| Reaction Type | Substrate | Reagents/Conditions | Outcome | Selectivity | Reference |
|---|---|---|---|---|---|
| Aza-Diels-Alder | Imines from 3-aminopyridines + styrenes | Lewis Acid | Tetrahydro-1,5-naphthyridines | Regio- and stereoselective (endo transition state) | semanticscholar.orgmdpi.com |
| Tandem Cyclization | o-Alkynylaldehydes + L-cystine methyl ester | Au(III) catalyst | Thiazolo-fused naphthyridines | Regioselective (6-endo-dig) and stereoselective | nih.govrsc.org |
| Alkylation | 1,5-Naphthyridin-4-ol | Varies | N-alkylated vs. O-alkylated products | Regioselective (dependent on conditions) | researchgate.net |
Computational and Theoretical Studies on 3 Bromo 1 2 Naphthyridin 4 Ol and Naphthyridine Analogs
Mechanistic Investigations of Reaction Pathways (e.g., SNAr mechanisms)
Computational studies have been instrumental in elucidating the mechanistic details of reactions involving naphthyridine scaffolds. For instance, the synthesis of 1,5-naphthyridines through aza-Diels-Alder reactions has been studied both theoretically and experimentally. mdpi.comsemanticscholar.org These investigations suggest a stepwise [4+2]-cycloaddition mechanism, often facilitated by a Lewis acid, where the reaction proceeds through endo transition states to yield tetrahydro-1,5-naphthyridines in a regio- and stereoselective manner. mdpi.comsemanticscholar.org
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of halo-naphthyridines. Theoretical studies on related systems, such as 3-bromopyridines, support that SNAr reactions are crucial for understanding selectivity. amazonaws.com Mechanistic studies, sometimes involving deuterium-labeling, have confirmed the involvement of intermediates like 3,4-dihydro species in amination reactions, supporting an SN(AE) ipso-substitution pathway.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are pivotal in predicting the binding affinities and interaction modes of naphthyridine derivatives with biological targets. These computational techniques are widely used to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
For example, molecular docking studies on various naphthyridine derivatives have been performed to evaluate their potential as anticancer agents. researchgate.netikm.org.myresearchgate.net These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of a target protein. ikm.org.myrsc.org In several cases, the computational results have shown good correlation with experimental in vitro activities, providing a rationale for the observed biological effects. rsc.orgnih.gov For instance, docking studies of novel 1,8-naphthyridine (B1210474) derivatives against the HepG2 liver cancer cell line revealed significant binding energies and interactions with the target protein. researchgate.net
In Silico Prediction of Physico-Chemical Properties and Biological Activity (e.g., ADME for lead optimization)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. In silico models are frequently employed to assess the drug-likeness and pharmacokinetic profiles of new chemical entities, including naphthyridine analogs, at an early stage. nih.gov These predictions help in prioritizing compounds for further experimental evaluation and in optimizing lead structures. nih.gov
Various computational tools are used to predict properties such as lipophilicity (LogP), aqueous solubility, and potential for toxicity. oaji.nettandfonline.com For instance, the Prediction of Activity Spectra for Substances (PASS) software has been used to forecast the biological activities of synthesized compounds. oaji.net In some studies, in silico ADMETox evaluations have been conducted on novel heterocyclic compounds, with many showing favorable ADME profiles. oaji.nettandfonline.com
Table 1: Example of In Silico Predicted Properties for a Hypothetical Naphthyridine Analog
| Property | Predicted Value | Method |
| Molecular Weight | 225.05 g/mol | --- |
| LogP (iLOGP) | 1.43 | In-house physics-based method |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | Ertl et al. |
| H-bond Acceptors | 2 | --- |
| H-bond Donors | 1 | --- |
| Rotatable Bonds | 0 | --- |
Note: The data in this table is illustrative and based on general predictions for similar structures. ambeed.com
Electronic Structure and Aromaticity Calculations
The aromaticity of the naphthyridine ring system is a key determinant of its chemical behavior. Computational methods can quantify the degree of aromaticity and how it is influenced by substituents. These calculations are essential for understanding the reactivity of the ring towards electrophilic and nucleophilic reagents. acs.org
Conformational Analysis and Tautomerism Studies
For molecules like 3-Bromo mdpi.comoaji.netnaphthyridin-4-ol, which can exist in different tautomeric forms (the keto-enol tautomerism), computational studies are crucial for determining the relative stability of each form. Theoretical calculations can predict the most stable tautomer in different environments (gas phase or solution), which is vital for interpreting experimental data and understanding the compound's reactivity. mdpi.com
Conformational analysis, often performed using computational methods, helps to identify the preferred three-dimensional arrangement of the atoms in a molecule. duke.edu For flexible molecules, this is important for understanding how they might interact with a biological target. The study of N- and O-alkylation of related quinolin-4-ol and 1,5-naphthyridin-4-ol (B95804) derivatives has benefited from computational analysis to predict and explain the observed regioselectivity. researchgate.net
Structure Activity Relationship Sar Studies of 3 Bromo 1 2 Naphthyridin 4 Ol Derivatives
Impact of Bromine Substitution at C3 on Biological Potency and Selectivity
The presence of a bromine atom at the C3 position of the acs.orgnaphthyridin-4-ol core is a critical feature that significantly influences its pharmacological profile. As a halogen, bromine is an electron-withdrawing group that can modulate the electronic environment of the heterocyclic ring system. researchgate.net This alteration of electron density can affect how the molecule interacts with its biological target, potentially influencing binding affinity.
More significantly, the C3-bromo substituent serves as a versatile synthetic handle for introducing a wide array of chemical moieties through modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. mdpi.com This chemical reactivity is paramount in drug discovery, as it allows chemists to systematically replace the bromine with different functional groups to explore the chemical space around this position. nih.gov For example, replacing the bromine with various aryl, heteroaryl, or alkyl groups can probe steric and electronic requirements within a target's binding pocket, leading to optimized potency and selectivity. The ability to perform these modifications makes the 3-bromo derivative a valuable intermediate in the development of new chemical entities. mdpi.com
| Substituent at C3 | Potential Rationale for Biological Impact | Relevant Chemical Reactions |
|---|---|---|
| -Br (Parent) | Electron-withdrawing; acts as a key synthetic handle for diversification. | N/A (Starting Intermediate) |
| -Aryl / -Heteroaryl | Can form π-π stacking or other hydrophobic interactions in the target's binding site to enhance potency. | Suzuki or Stille Coupling |
| -Alkyl / -Cycloalkyl | Probes for small hydrophobic pockets; can improve metabolic stability. | Negishi or Kumada Coupling |
| -NR₁R₂ (Amino group) | Introduces a basic center or hydrogen bond donor/acceptor to interact with polar residues. | Buchwald-Hartwig Amination |
Influence of the Hydroxyl Group at C4 on Target Engagement and Biological Response
The C4-hydroxyl group is another pivotal feature of the 3-Bromo acs.orgnaphthyridin-4-ol scaffold, often playing a direct and crucial role in molecular recognition and target engagement. This functional group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). Such interactions are fundamental for anchoring a ligand within the active site of a protein, contributing significantly to binding affinity and specificity. acs.org Studies on analogous heterocyclic systems, such as 8-hydroxy-1,6-naphthyridines, have demonstrated that the removal or methylation of the hydroxyl group can lead to a substantial loss of biological activity, underscoring its importance. acs.org
Furthermore, the C4-hydroxyl group exists in a tautomeric equilibrium with its keto form, 3-bromo- (B131339) acs.orgnaphthyridin-4(1H)-one. mdpi.comresearchgate.net This keto-enol tautomerism provides conformational and electronic flexibility, allowing the molecule to adopt the most favorable conformation for binding. The keto form presents a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N1-H), offering a different but equally important interaction profile. nih.gov X-ray crystallography studies of related 1,5-naphthyridine (B1222797) inhibitors have confirmed that this part of the molecule often forms critical hydrogen bonds with key amino acid residues in the target protein's active site. nih.gov
| Modification at C4 | Form | Expected Impact on Target Binding |
|---|---|---|
| -OH | Enol (Hydroxyl) | Acts as both hydrogen bond donor and acceptor. Critical for anchoring in the active site. |
| =O | Keto (Naphthyridinone) | Provides a strong hydrogen bond acceptor (C=O) and donor (N-H). nih.gov |
| -OCH₃ | O-Methylated | Removes the hydrogen bond donor capability, leaving only an acceptor. Often leads to reduced activity. acs.org |
| -H | Deoxygenated | Complete loss of hydrogen bonding capability at this position, typically resulting in a loss of potency. |
Modulation of Bioactivity by Substitution Patterns on the Naphthyridine Ring System
Introducing different substituents allows for a systematic exploration of the target's binding site. For example, adding small, hydrophobic groups like methyl or chloro functions can exploit lipophilic pockets and enhance binding affinity through favorable hydrophobic interactions. oup.comnih.gov Conversely, incorporating polar groups can improve aqueous solubility or form additional hydrogen bonds. Quantitative Structure-Activity Relationship (QSAR) studies on related naphthyridine series have shown that the electrostatic and steric fields created by these substituents are critical determinants of cytotoxicity and other biological responses. nih.gov The strategic placement of substituents can therefore steer the molecule towards a desired pharmacological profile.
| Position | Substituent | Example Effect on Bioactivity (Hypothetical IC₅₀) | Rationale |
|---|---|---|---|
| C7 | -H (Unsubstituted) | 500 nM | Baseline activity of the core scaffold. |
| C7 | -Cl | 150 nM | Electron-withdrawing group may enhance binding; explores hydrophobic pocket. nih.gov |
| C7 | -OCH₃ | 80 nM | Can act as a hydrogen bond acceptor and improve potency. nih.gov |
| C2 | -NH₂ | 250 nM | Introduces hydrogen bonding potential, may improve selectivity or solubility. oup.com |
Fragment-Based Drug Discovery and Lead Elaboration Strategies
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds, and scaffolds like 1,5-naphthyridine are well-suited for this approach. gardp.orgopenaccessjournals.com FBDD begins with screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. nih.gov A simple naphthyridinol core could be identified as such a "hit" in a fragment screen.
Once a fragment hit is identified and its binding mode is determined, typically through biophysical methods like X-ray crystallography or NMR, the process of lead elaboration begins. openaccessjournals.comrsc.org This involves two primary strategies:
Fragment Growing: The fragment is extended by adding new functional groups, designed to reach into adjacent pockets of the binding site to form new, favorable interactions, thereby increasing potency. rsc.org
Fragment Linking/Merging: Two or more fragments that bind to different, nearby sites on the target are chemically linked together to create a single, larger molecule with much higher affinity.
A key advantage of FBDD is that it explores chemical space more efficiently than traditional high-throughput screening. nih.gov The elaboration of a simple 1,5-naphthyridine fragment, guided by structural biology, can systematically build potency and selectivity, transforming a low-affinity hit into a highly optimized lead candidate. rsc.org
| Stage | Compound | Molecular Weight (g/mol) | Binding Affinity (Kᴅ) | Strategy |
|---|---|---|---|---|
| Initial Hit | acs.orgNaphthyridin-4-ol | ~146 | ~1 mM | Identified from fragment screen. openaccessjournals.com |
| Elaboration 1 | 3-Bromo acs.orgnaphthyridin-4-ol | ~225 | ~100 µM | Vector for growth identified at C3. |
| Lead-like | 3-(Aryl)- acs.orgnaphthyridin-4-ol | ~300-400 | ~1 µM | Fragment growth into a hydrophobic pocket. rsc.org |
Advanced Spectroscopic Methods in SAR Elucidation (e.g., SAR by NMR)
The elucidation of structure-activity relationships is critically dependent on the accurate characterization of newly synthesized compounds, for which advanced spectroscopic methods are indispensable. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography provide the definitive structural information needed to correlate chemical changes with biological outcomes. nih.govsapub.org
NMR spectroscopy is particularly powerful in this context. Beyond simple structural confirmation, "SAR by NMR" uses NMR experiments to study the interaction between a ligand and its target protein. openaccessjournals.com For instance, techniques like chemical shift perturbation can reveal which parts of a molecule are directly involved in binding. In a crucial application for the acs.orgnaphthyridin-4-ol scaffold, various 1D and 2D NMR experiments (¹³C NMR, HSQC, HMBC, and NOE) have been used to unambiguously distinguish between N-alkylated and O-alkylated regioisomers, which can form during synthesis. researchgate.net Correctly identifying the isomer is essential, as each will have a different SAR profile. X-ray crystallography provides the ultimate proof of a binding mode by revealing a high-resolution, 3D picture of the ligand-protein complex, confirming the interactions hypothesized by other methods. nih.gov
| Spectroscopic Method | Application in SAR Studies | Reference |
|---|---|---|
| ¹H and ¹³C NMR | Routine confirmation of chemical structure and purity. | nih.govsapub.org |
| 2D NMR (HSQC, HMBC, NOE) | Unambiguous determination of regioisomers (e.g., N- vs. O-alkylation) and conformation. | researchgate.net |
| SAR by NMR | Screening for fragment binding and mapping the binding site on the ligand (chemical shift perturbation). | openaccessjournals.com |
| X-ray Crystallography | Provides a definitive 3D structure of the ligand-target complex, confirming the binding mode and key interactions. | nih.gov |
| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition. | semanticscholar.org |
Biological Activities and Mechanistic Insights in Vitro Focus of 3 Bromo 1 2 Naphthyridin 4 Ol Derivatives
Antimicrobial Properties
The antimicrobial potential of naphthyridine derivatives is well-documented, with many compounds exhibiting activity against a variety of bacterial and mycobacterial strains.
Antibacterial Activity and Specific Target Inhibition (e.g., PBP6)
While direct studies on 3-Bromo mdpi.comnaphthyridin-4-ol derivatives are not extensively reported, research on analogous structures provides valuable insights. For instance, novel 3-N-substituted 1,8-naphthyridin-2(1H)-ones, which also feature a 3-bromo substituent, have been synthesized and evaluated for their potential to inhibit Penicillin-Binding Protein 6 (PBP6). Some of these derivatives demonstrated high inhibitory activity against the spore germination of both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Molecular docking studies have suggested potential interactions between these compounds and the target protein.
The introduction of a bromine atom at other positions of the naphthyridine scaffold has also been shown to enhance antibacterial activity. For example, certain brominated 7-methyl-1,8-naphthyridinone derivatives have exhibited selective antibacterial activity against resistant strains of B. subtilis and were found to be potent inhibitors of DNA gyrase. nih.gov This suggests that the presence and position of a bromine atom can be a key determinant of antibacterial potency.
Antitubercular and Antimycobacterial Activity (e.g., InhA inhibition)
The fight against tuberculosis has spurred the investigation of various heterocyclic compounds as potential new drugs. Naphthyridine derivatives have emerged as a promising class of antitubercular agents. Although specific studies on 3-Bromo mdpi.comnaphthyridin-4-ol derivatives targeting InhA (enoyl-acyl carrier protein reductase) are not prominent in the literature, related compounds have shown significant activity.
For example, a series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were designed and synthesized, with some compounds exhibiting promising anti-tuberculosis activity against the Mycobacterium tuberculosis H37Rv strain. rsc.org Molecular docking studies of the most active compound from this series indicated a good binding pattern within the active site of InhA. rsc.org Furthermore, other heterocyclic scaffolds are being actively investigated as direct inhibitors of InhA to circumvent the resistance mechanisms associated with the frontline drug isoniazid.
Anticancer and Antitumor Activities
The structural features of naphthyridines make them attractive scaffolds for the development of novel anticancer agents, with various derivatives showing activity through different mechanisms.
Inhibition of Specific Protein Kinases and Other Signaling Pathways
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. While specific data on 3-Bromo mdpi.comnaphthyridin-4-ol derivatives as protein kinase inhibitors is sparse, related naphthyridine compounds have been explored for this purpose. For instance, 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas have been identified as inhibitors of Aurora kinases. hal.science Additionally, other fused pyridine-based heterocycles have been identified as potent inhibitors of protein kinases such as CDK5 and GSK-3.
Topoisomerase I and II Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Several naphthyridine derivatives have been investigated as topoisomerase inhibitors. While direct evidence for 3-Bromo mdpi.comnaphthyridin-4-ol derivatives is limited, the broader class of novel bacterial topoisomerase inhibitors (NBTIs) includes 1,5-naphthyridin-2-one analogs. nih.gov These compounds have shown broad-spectrum antibacterial activity by inhibiting bacterial topoisomerases. nih.gov
In the context of anticancer activity, some 1,5-naphthyridine (B1222797) derivatives have been shown to inhibit both leishmanial and human topoisomerase IB. mdpi.com The structurally related pyridocarbazole, ellipticine, is a well-known topoisomerase II inhibitor.
DNA Intercalation and Stabilization Mechanisms
Induction of Cell Cycle Arrest and Apoptosis
While direct studies on 3-Bromo mdpi.comontosight.ainaphthyridin-4-ol inducing cell cycle arrest and apoptosis are not extensively detailed in the provided results, the broader class of naphthyridine derivatives, to which it belongs, has shown such activities. For instance, a novel 1,8-naphthyridine (B1210474) derivative was reported to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. grafiati.com This suggests that the naphthyridine core is capable of triggering programmed cell death pathways, a crucial mechanism for anticancer agents. The functional groups on the naphthyridine ring play a significant role in modulating this activity.
Antiviral Activities (e.g., Anti-HIV, Anti-Ebola, HIV Integrase Inhibition)
The 1,5-naphthyridine scaffold has been recognized for its potential in developing antiviral agents. mdpi.comnih.gov Derivatives have been investigated for activity against significant public health threats like the Ebola virus (EBOV) and Human Immunodeficiency Virus (HIV). mdpi.com
Specifically, some aminoalkyl substituted 1,5-naphthyridines have been identified as anti-EBOV pharmacophores, showing activity in the low-micromolar range. mdpi.com In the context of HIV, the enzyme integrase, which is essential for viral replication, has been a key target. nih.govnih.gov Triazole substituted 1,5-naphthyridine derivatives have been reported to inhibit HIV integrase. mdpi.com Furthermore, extensive research has been conducted on N-hydroxy-dihydronaphthyridinone HIV integrase inhibitors, leading to the identification of candidates with high potency and excellent resistance profiles. researchgate.net These inhibitors, often termed integrase strand transfer inhibitors (INSTIs), work by binding to the active site of integrase within the intasome complex, thereby preventing the integration of viral DNA into the host genome. nih.govacs.org
Antiparasitic Activities (e.g., Antimalarial, Antileishmanial)
The 1,5-naphthyridine core structure is a prominent feature in the development of antiparasitic agents, with significant research focused on its antimalarial and antileishmanial properties. mdpi.comanu.edu.aunih.gov
Antimalarial Activity: Several studies have highlighted the potential of 1,5-naphthyridine derivatives in combating malaria. anu.edu.aunih.govanu.edu.au For instance, di-Mannich bases derived from 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol have shown effectiveness against Plasmodium vinckei vinckei in mice. anu.edu.aunih.gov Additionally, certain 7-bromo-1,5-naphthyridin-4-amine (B1375036) derivatives have demonstrated significant antimalarial activity. grafiati.com The mechanism of action for many of these compounds is believed to be similar to that of chloroquine, a well-known antimalarial drug. nih.gov
Antileishmanial Activity: Visceral leishmaniasis is a severe parasitic disease, and new therapeutic options are urgently needed. nih.gov Substituted 1,5-naphthyridine derivatives have emerged as a promising class of novel antileishmanial agents. mdpi.comnih.gov These compounds have been shown to exhibit excellent activity against both promastigotes and amastigote-infected splenocytes of Leishmania infantum. nih.gov A key target for these compounds is eukaryotic type I DNA topoisomerase (TopIB), an enzyme essential for the parasite's viability. nih.gov Notably, some 1,5-naphthyridine derivatives have displayed activity comparable to the standard drug amphotericin B, but with a higher selective index, indicating a better safety profile in vitro. nih.gov
| Compound Type | Parasite | Activity | Potential Target |
| Di-Mannich bases of 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol | Plasmodium vinckei vinckei | Effective in vivo | Not specified |
| 7-Bromo-1,5-naphthyridin-4-amine derivatives | Not specified | Significant antimalarial activity | Not specified |
| Substituted 1,5-naphthyridines | Leishmania infantum | Excellent antileishmanial activity | DNA topoisomerase IB |
Other Reported Biological Activities and Potential Mechanisms
Beyond their anticancer, antiviral, and antiparasitic effects, derivatives of the 1,5-naphthyridine scaffold have been explored for a range of other biological activities, primarily through their interaction with various enzymes and receptors. grafiati.comresearchgate.net
Enzyme Inhibition Studies (e.g., Phosphodiesterase 4, Epidermal Growth Factor Receptor, Tankyrase)
The ability of naphthyridine derivatives to inhibit specific enzymes contributes significantly to their therapeutic potential.
Phosphodiesterase 4 (PDE4): 1,7-Naphthyridine derivatives have been identified as potent and selective inhibitors of PDE4D. acs.org PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases like asthma. acs.org
Epidermal Growth Factor Receptor (EGFR): The inhibition of EGFR is a well-established approach in cancer therapy. 1,8-Naphthyridine derivatives have been reported to possess EGFR inhibitory activity. grafiati.comresearchgate.net
Tankyrase: Tankyrases are members of the PARP superfamily involved in cellular processes like Wnt/β-catenin signaling, which is often dysregulated in cancer. researchgate.netlookchem.com Arylnaphthyridinones and their tetrahydro derivatives have been designed and evaluated as tankyrase inhibitors. researchgate.netlookchem.com Some of these compounds have shown excellent inhibitory activity, with IC50 values in the nanomolar range and selectivity for tankyrase-2 over tankyrase-1. researchgate.net
| Enzyme Target | Naphthyridine Scaffold | Therapeutic Potential |
| Phosphodiesterase 4 (PDE4) | 1,7-Naphthyridine | Anti-inflammatory (e.g., Asthma) |
| Epidermal Growth Factor Receptor (EGFR) | 1,8-Naphthyridine | Anticancer |
| Tankyrase | Arylnaphthyridinones | Anticancer (via Wnt signaling inhibition) |
Receptor Agonism/Antagonism (e.g., Adenosine (B11128) Receptors, Adrenoceptors, αvβ3 antagonism)
The interaction of naphthyridine derivatives with cellular receptors opens up further avenues for therapeutic intervention.
Adenosine Receptors: Derivatives of various heterocyclic systems, including those related to naphthyridines, have been studied for their agonist or antagonist activity at adenosine receptors (A1, A2A, A2B, A3). nih.govnih.govgoogle.com These receptors are involved in a multitude of physiological processes, and their modulation can have effects on the cardiovascular and central nervous systems. nih.govnih.gov
Adrenoceptors: Antagonism at adrenoceptors is another reported activity for 1,8-naphthyridine derivatives. grafiati.comresearchgate.net
αvβ3 Antagonism: The αvβ3 integrin is a receptor involved in cell adhesion and signaling, playing a role in processes like angiogenesis and tumor metastasis. nih.gov Naphthyridine and tetrahydronaphthyridine structures have been incorporated into the design of small molecule αvβ3 antagonists, which act as mimetics of the arginine-glycine-aspartic acid (RGD) sequence that the integrin recognizes. nih.govrsc.org
| Receptor Target | Naphthyridine-Related Activity | Potential Therapeutic Application |
| Adenosine Receptors | Agonism/Antagonism | Cardiovascular and CNS disorders |
| Adrenoceptors | Antagonism | Not specified |
| αvβ3 Integrin | Antagonism | Anticancer (anti-angiogenesis, anti-metastasis) |
Applications in Medicinal Chemistry and Advanced Chemical Research
Lead Compound Identification and Optimization Strategies Utilizing Naphthyridine Scaffolds
The 1,5-naphthyridine (B1222797) ring system is a recognized scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. mdpi.com The process of drug discovery often involves identifying a "lead compound," an initial molecule that shows desired biological activity, which is then chemically modified to enhance its efficacy and pharmacokinetic properties. The inherent features of 3-Bromo researchgate.netanu.edu.aunaphthyridin-4-ol make it an ideal candidate for such lead optimization strategies.
The bromine atom at the C-3 position is a particularly valuable feature. Halogenated organic compounds are crucial intermediates in organic synthesis. sci-hub.se The carbon-bromine bond serves as a versatile chemical handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. mdpi.com This allows chemists to systematically replace the bromine atom with a wide array of different chemical groups (e.g., aryl, alkyl, amino groups) to explore the structure-activity relationship (SAR) and optimize the compound's interaction with its biological target. mdpi.com For instance, a general strategy involves reacting a bromo-naphthyridine with different boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination) to generate a library of new analogues for biological screening. researchgate.net
Furthermore, the hydroxyl group at the C-4 position offers another site for modification, such as O-alkylation, which can influence properties like solubility and cell permeability. researchgate.net The strategic combination of these modifications allows for a fine-tuning of the molecule's properties, a cornerstone of modern hit-to-lead and lead optimization campaigns.
| Optimization Strategy | Reactive Site | Reaction Type | Potential New Substituent | Objective |
|---|---|---|---|---|
| SAR Exploration | C3-Br | Suzuki Coupling | Aryl/Heteroaryl groups | Improve target binding, potency |
| SAR Exploration | C3-Br | Buchwald-Hartwig Amination | Alkyl/Aryl amines | Introduce hydrogen bond donors/acceptors |
| Property Modulation | C4-OH | O-Alkylation | Alkyl or substituted alkyl chains | Modify solubility, lipophilicity, metabolic stability |
| Property Modulation | N1/N5 atoms | N-Oxidation / N-Alkylation | N-oxide / N-alkyl groups | Alter electronic profile and solubility |
Scaffold Diversity and Rational Design of Novel Structural Analogs
Rational drug design relies on the ability to synthesize diverse yet related molecules to systematically probe interactions with a biological target. 3-Bromo researchgate.netanu.edu.aunaphthyridin-4-ol is an excellent starting material for creating scaffold diversity. Its two distinct functional groups, the bromo substituent and the hydroxyl group, can be manipulated selectively to produce a wide range of structural analogs.
The synthesis of 1,5-naphthyridine derivatives is well-established, with methods like the Gould-Jacobs reaction providing access to the core 4-hydroxy-1,5-naphthyridine structure. mdpi.com The subsequent introduction of a bromine atom at the C-3 position yields the target compound, which then becomes a branching point for diversification. Palladium-catalyzed cross-coupling reactions are a primary tool for modifying the C3-Br position, allowing for the introduction of various phenyl, pyridyl, or other heterocyclic rings. researchgate.net This is a proven strategy for creating libraries of compounds for high-throughput screening. rsc.org For example, reacting 3-bromo-1,5-naphthyridin-4-ol with a series of substituted phenylboronic acids would yield a library of 3-aryl- researchgate.netanu.edu.aunaphthyridin-4-ols, each with a unique substitution pattern to test for biological activity.
Simultaneously, the 4-hydroxyl group can be converted into an ether or ester, or replaced with an amino group, further expanding the chemical space. Studies on related quinolin-4-ols and 1,5-naphthyridin-4-ols have demonstrated that regioselective alkylation can be controlled to produce either N- or O-alkylated products, which often exhibit different biological activities. researchgate.net This dual functionalization capacity enables a combinatorial approach to generating novel molecular entities.
| Parent Scaffold | Modification at C3 (from Br) | Modification at C4 (from OH) | Resulting Analog Class |
|---|---|---|---|
| 3-Bromo researchgate.netanu.edu.aunaphthyridin-4-ol | Phenyl | -OH (unchanged) | 3-Phenyl researchgate.netanu.edu.aunaphthyridin-4-ol |
| 3-Bromo researchgate.netanu.edu.aunaphthyridin-4-ol | -Br (unchanged) | Methoxy | 3-Bromo-4-methoxy researchgate.netanu.edu.aunaphthyridine |
| 3-Bromo researchgate.netanu.edu.aunaphthyridin-4-ol | Piperazinyl | -OH (unchanged) | 3-Piperazinyl researchgate.netanu.edu.aunaphthyridin-4-ol |
| 3-Bromo researchgate.netanu.edu.aunaphthyridin-4-ol | Thiophenyl | Methoxy | 4-Methoxy-3-(thiophenyl) researchgate.netanu.edu.aunaphthyridine |
Development of Chemical Probes and Mechanistic Tools
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. These molecules are designed to interact specifically with a protein of interest and are typically equipped with a reporter group (e.g., a fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope) for detection. 3-Bromo researchgate.netanu.edu.aunaphthyridin-4-ol possesses the necessary characteristics to be developed into such a probe.
The naphthyridine core can serve as the specific recognition element (the "warhead") that binds to the target protein. The hydroxyl group at the C-4 position provides a convenient attachment point for a linker and reporter tag. For example, the hydroxyl group could be etherified with a linker terminating in an azide (B81097) or alkyne, allowing for facile attachment of a fluorescent dye via "click chemistry." The bromine at C-3 could be retained or modified to fine-tune binding affinity and selectivity.
Once synthesized, such a probe could be used in various applications. In cell biology, it could be used to visualize the subcellular localization of its target protein. In biochemistry, it could be used in pull-down assays to identify binding partners or in competition binding assays to screen for other small molecules that bind to the same target. The development of PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules that induce protein degradation, often starts from a ligand for a target protein; a derivative of 3-Bromo researchgate.netanu.edu.aunaphthyridin-4-ol could potentially serve as this initial ligand. semanticscholar.org
Role as Building Blocks for Complex Molecular Architectures and Functional Materials
Beyond medicinal chemistry, 3-Bromo researchgate.netanu.edu.aunaphthyridin-4-ol is a valuable building block for the synthesis of more complex molecules and functional materials. The presence of two distinct reactive sites allows for its use in sequential, regioselective reactions to construct elaborate molecular architectures.
In the synthesis of natural products and their analogues, halogenated heterocycles are frequently used as key intermediates. The bromine atom can participate in intramolecular coupling reactions to form new rings. For instance, a Suzuki coupling at the C-3 position to introduce an ortho-functionalized aryl group could be followed by an intramolecular cyclization to create a fused polycyclic system. This strategy has been employed using bromo-naphthyridines to access canthinone alkaloids, which possess potent anticancer and antiplasmodial activities. researchgate.net
The planar, aromatic nature of the 1,5-naphthyridine ring also makes it an attractive component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). The ability to functionalize the scaffold at the C-3 and C-4 positions allows for the tuning of its electronic properties, such as the HOMO/LUMO energy levels and charge transport characteristics. By polymerizing or incorporating these building blocks into larger conjugated systems, new materials with tailored optical and electronic properties can be developed. mdpi.com
Potential in Catalysis and Ligand Design for Organometallic Complexes
The 1,5-naphthyridine scaffold is an excellent bidentate ligand for coordinating with metal ions. The two nitrogen atoms are positioned in a way that allows them to form stable chelate rings with a metal center, similar to the well-known bipyridine and phenanthroline ligands. researchgate.net This has led to significant interest in using naphthyridine derivatives to construct mono- and polymetallic organometallic complexes for applications in catalysis. researchgate.net
3-Bromo researchgate.netanu.edu.aunaphthyridin-4-ol offers a platform for creating tailored ligands. The core researchgate.netanu.edu.aunaphthyridine structure provides the fundamental coordinating ability. The substituents at the C-3 and C-4 positions play a crucial role in modulating the electronic and steric properties of the ligand.
Electronic Effects: The electron-withdrawing nature of the bromine atom and the electron-donating or -withdrawing character of the hydroxyl group (or its derivatives) can alter the electron density on the nitrogen atoms. This, in turn, influences the strength of the metal-ligand bond and the redox potential of the resulting metal complex.
Steric Effects: The size of the group at the C-3 position can create a specific steric environment around the coordinated metal ion. This can be used to control the access of substrates to the catalytic site, thereby influencing the selectivity (e.g., regioselectivity or enantioselectivity) of a catalytic reaction.
By systematically varying these substituents, a chemist can create a library of ligands to screen for optimal performance in a given catalytic transformation, such as oxidation, reduction, or C-C bond formation. researchgate.net
Future Research Directions and Opportunities
Exploration of Novel and Convergent Synthetic Routes to 3-Bromoresearchgate.netresearchgate.netnaphthyridin-4-ol and its Regioisomers
The development of efficient and versatile synthetic methodologies is paramount for advancing the study of 3-bromo researchgate.netresearchgate.netnaphthyridin-4-ol and its regioisomers. While classical methods like the Skraup and Friedländer reactions have been traditionally used for constructing the 1,5-naphthyridine (B1222797) core, future research will likely focus on more modern and convergent strategies. encyclopedia.pubmdpi.com
Key areas for exploration include:
Palladium-catalyzed cross-coupling reactions: These methods offer a powerful tool for the late-stage functionalization of the naphthyridine ring system. For instance, a Suzuki coupling protocol has been developed for the selective functionalization of the 2-position of the 1,5-naphthyridine ring. acs.org Future work could expand upon this to introduce the bromo and hydroxyl groups in a regioselective manner.
Aza-Diels-Alder reactions: These cycloaddition reactions provide a stereocontrolled route to tetrahydro-1,5-naphthyridines, which can then be aromatized to the desired naphthyridine. mdpi.com Research into new catalysts and dienophiles could enhance the efficiency and substrate scope of this approach.
One-pot multi-component reactions (MCRs): MCRs offer an atom-economical and operationally simple approach to complex heterocyclic structures. researchgate.netresearchgate.net Developing MCRs that directly yield substituted researchgate.netresearchgate.netnaphthyridin-4-ols from simple precursors would be a significant advancement.
Flow chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control compared to traditional batch processes. Applying flow chemistry to the synthesis of 3-bromo researchgate.netresearchgate.netnaphthyridin-4-ol could streamline its production.
Development of Advanced Derivatization Chemistries for Fine-Tuning Bioactivity
The bromine atom at the 3-position and the hydroxyl group at the 4-position of the naphthyridine core are prime handles for chemical derivatization. Future research will focus on leveraging these functional groups to create libraries of novel compounds with fine-tuned biological activities.
| Derivatization Strategy | Potential Functional Groups/Moieties | Rationale |
| Suzuki and Stille Cross-Coupling | Aryl, heteroaryl, alkyl groups | To explore the impact of steric and electronic properties on target binding. |
| Buchwald-Hartwig Amination | Primary and secondary amines, amides | To introduce hydrogen bond donors and acceptors and modulate solubility. |
| Etherification/Esterification of the 4-hydroxyl group | Alkyl chains, polyethylene (B3416737) glycol (PEG) linkers, amino acids | To improve pharmacokinetic properties such as solubility and metabolic stability. |
| Click Chemistry | Triazoles and other heterocycles | For the rapid and efficient generation of diverse molecular architectures. researchgate.net |
A key challenge in this area is the regioselective functionalization of the naphthyridine ring. The development of orthogonal protection and activation strategies will be crucial for achieving precise control over the derivatization process.
Deeper Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Levels
While various naphthyridine derivatives have shown promising biological activities, a detailed understanding of their mechanisms of action is often lacking. Future research should employ a range of biochemical and cell-based assays to elucidate how these compounds exert their effects.
Key research questions to address include:
Identification of molecular targets: What specific proteins or nucleic acid structures do these compounds bind to? Techniques such as affinity chromatography, mass spectrometry-based proteomics, and photo-affinity labeling can be used to identify direct binding partners. For instance, some benzo[b] researchgate.netresearchgate.netnaphthyridine derivatives have been identified as topoisomerase I inhibitors. encyclopedia.pub
Elucidation of signaling pathways: How do these compounds modulate cellular signaling pathways? Transcriptomic and proteomic analyses can provide a global view of the cellular response to compound treatment.
Understanding structure-activity relationships (SAR): How do specific structural modifications affect biological activity? A detailed SAR understanding is crucial for rational drug design. For example, studies on substituted 1,6-naphthyridines as CDK5 inhibitors have provided valuable SAR data. acs.org
Integration of Advanced Computational Methods for Rational Design and Prediction
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. The integration of these methods into the research and development of 3-bromo researchgate.netresearchgate.netnaphthyridin-4-ol derivatives can significantly accelerate the process.
Future computational efforts should focus on:
Quantum chemical calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic properties, reactivity, and spectroscopic characteristics of novel derivatives. researchgate.netsapub.org
Molecular docking and virtual screening: These techniques can be used to predict the binding modes of compounds to their biological targets and to screen large virtual libraries for potential hits. researchgate.nettandfonline.com
Quantitative Structure-Activity Relationship (QSAR) studies: QSAR models can be developed to correlate the physicochemical properties of compounds with their biological activities, enabling the prediction of the potency of new derivatives. researchgate.netnih.gov
Molecular dynamics (MD) simulations: MD simulations can provide insights into the dynamic behavior of ligand-target complexes, helping to understand the molecular basis of binding affinity and selectivity. tandfonline.com
Expanding the Scope of Biological Targets and Therapeutic Applications
The 1,5-naphthyridine scaffold has been associated with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov Future research should aim to expand the scope of biological targets and therapeutic applications for derivatives of 3-bromo researchgate.netresearchgate.netnaphthyridin-4-ol.
Potential new therapeutic areas to explore include:
Neurodegenerative diseases: Some naphthyridine derivatives have shown neuroprotective effects, suggesting their potential for treating conditions like Alzheimer's and Parkinson's disease.
Infectious diseases: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. nih.gov The 1,5-naphthyridine scaffold could serve as a starting point for the development of novel antibiotics or antivirals. researchgate.net
Kinase inhibition: Many kinases are validated drug targets in oncology and other diseases. The 1,5-naphthyridine core has been successfully used to develop potent kinase inhibitors, such as those targeting Aurora kinases and TGF-beta type I receptor. researchgate.netnih.gov
Parasitic diseases: Substituted 1,5-naphthyridines have shown promising activity against Leishmania infantum, highlighting their potential as antileishmanial agents. nih.gov
Sustainable Synthetic Approaches for Naphthyridine Derivatives
The principles of green chemistry are increasingly important in pharmaceutical manufacturing. Future research should focus on developing more sustainable and environmentally friendly methods for the synthesis of 3-bromo researchgate.netresearchgate.netnaphthyridin-4-ol and its derivatives.
Key green chemistry strategies to implement include:
Use of greener solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol (B145695), or ionic liquids. researchgate.netelsevier.comfrontiersin.org
Catalyst-free reactions: Designing reactions that can proceed efficiently without the need for a catalyst, reducing waste and cost. ekb.eg
Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions. ekb.egnih.gov
Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. frontiersin.org
Renewable feedstocks: Exploring the use of biomass-derived starting materials to reduce reliance on fossil fuels. researchgate.netfrontiersin.org
By embracing these future research directions, the scientific community can unlock the full potential of 3-bromo researchgate.netresearchgate.netnaphthyridin-4-ol as a versatile building block for the development of novel therapeutics and other valuable chemical entities.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-Bromo[1,5]naphthyridin-4-ol?
The compound is synthesized via bromination of 1,5-naphthyridin-4-ol using Br₂ in CCl₄ under reflux, followed by treatment with pyridine, yielding 65% of the 3-bromo derivative. Alternative methods using POBr₃ at elevated temperatures (140°C) can achieve bromination at different positions, requiring careful optimization of reaction conditions .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include ¹H/¹³C NMR to confirm substitution patterns, mass spectrometry for molecular weight verification, and HPLC for purity assessment. X-ray crystallography may resolve ambiguities in regiochemistry, while elemental analysis ensures stoichiometric composition. Comparative spectral databases and synthetic standards are essential for validation .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, NH₄OH and CuSO₄·5H₂O under sealed conditions at 40°C convert the bromo group to an amine (75% yield). Solvent choice (e.g., EtOH vs. DMF) and catalyst loading (e.g., Pd vs. Cu) critically affect reaction efficiency .
Advanced Research Questions
Q. How can researchers address discrepancies in bromination regiochemistry observed during the synthesis of this compound derivatives?
Discrepancies arise from competing reaction pathways influenced by temperature, reagent choice (e.g., Br₂ vs. POBr₃), and solvent effects. Systematic variation of these parameters, coupled with DFT calculations to predict electronic directing effects, can elucidate dominant pathways. Comparative analysis of spectral data (e.g., NOE in NMR) with known standards is essential for structural confirmation .
Q. What strategies enable regioselective functionalization of the naphthyridine core in this compound for targeted drug discovery?
Regioselectivity is achieved through directed ortho-metalation using organometallic reagents or leveraging the bromine atom as a directing group. Transition-metal-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) allows selective modification at the brominated position. Computational modeling of electron density maps aids in predicting reactive sites .
Q. What mechanistic considerations explain the reactivity of this compound in nucleophilic aromatic substitution reactions?
The electron-deficient naphthyridine core activates the bromine for substitution. Kinetic studies under varying pH and temperature conditions reveal a two-step mechanism: initial deprotonation of the hydroxyl group enhances ring activation, followed by nucleophilic attack. Solvent polarity and leaving group ability significantly influence reaction rates .
Q. How can conflicting spectral data for brominated naphthyridine derivatives be resolved in structural elucidation?
Contradictions in NMR or mass spectrometry data may arise from tautomerism or residual solvent effects. High-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., HSQC, HMBC) are critical. Crystallographic data, where available, provide unambiguous confirmation of regiochemistry .
Methodological Considerations
- Data Contradiction Analysis : When bromination yields mixed products (e.g., mono- vs. di-brominated species), use kinetic vs. thermodynamic control experiments (varying reaction time/temperature) to identify dominant pathways. Chromatographic separation followed by independent characterization of each product is recommended .
- Reaction Optimization : For amination or cross-coupling, screen catalysts (e.g., Pd₂(dba)₃, Xantphos), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (toluene vs. DMSO) to maximize yield. Microwave-assisted synthesis can reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
